Product packaging for All-trans-undecaprenyl diphosphate(3-)(Cat. No.:)

All-trans-undecaprenyl diphosphate(3-)

Cat. No.: B1263733
M. Wt: 924.2 g/mol
InChI Key: NTXGVHCCXVHYCL-RDQGWRCRSA-K
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Description

Significance of All-trans-undecaprenyl Diphosphate (B83284) as a Precursor Lipid Carrier in Bacterial Cell Envelope Biogenesis

All-trans-undecaprenyl diphosphate is indispensable for the synthesis of several crucial components of the bacterial cell envelope, acting as a universal carrier for glycan units. asm.orgasm.orgwikipedia.org Its primary function is to transport the building blocks of peptidoglycan, the major structural component of the bacterial cell wall that provides mechanical strength and maintains cell shape. wikipedia.orgtaylorandfrancis.com In this process, undecaprenyl phosphate (B84403) accepts a phospho-N-acetylmuramic acid-pentapeptide moiety to form Lipid I, which is then converted to Lipid II by the addition of N-acetylglucosamine. wikipedia.orgnih.gov Lipid II is subsequently translocated across the cytoplasmic membrane for incorporation into the growing peptidoglycan chain. wikipedia.org

Beyond peptidoglycan, all-trans-undecaprenyl diphosphate is also the designated lipid carrier for the precursors of other vital cell wall polymers. asm.orgnih.govoup.com In Gram-positive bacteria, it is essential for the synthesis of teichoic acids, which are anionic polymers involved in cell shape determination, ion homeostasis, and pathogenesis. asm.orgwwu.edutandfonline.com In Gram-negative bacteria, it transports the O-antigen repeating units of lipopolysaccharide (LPS), a major component of the outer membrane that contributes to the structural integrity of the bacterium and protects it from chemical attack. nih.govwikipedia.org Furthermore, it is involved in the biosynthesis of capsular polysaccharides, which form a protective outer layer in many pathogenic bacteria. asm.orgasm.org

The central role of all-trans-undecaprenyl diphosphate in the biogenesis of multiple, essential cell envelope components makes its metabolic pathway an attractive target for the development of novel antibiotics. nih.govoup.com

Table 1: Molecules Transported by All-trans-undecaprenyl Diphosphate and Their Corresponding Cell Envelope Components

Transported Molecule/UnitCorresponding Cell Envelope ComponentBacterial Type
N-acetylmuramic acid-pentapeptide and N-acetylglucosamine (as Lipid II)PeptidoglycanGram-positive and Gram-negative
Teichoic acid precursors (e.g., poly(ribitol phosphate), poly(glycerol phosphate))Wall Teichoic Acids (WTA) and Lipoteichoic Acids (LTA)Gram-positive
O-antigen repeating unitsLipopolysaccharide (LPS)Gram-negative
Capsular polysaccharide repeating unitsCapsuleVarious
Enterobacterial Common Antigen (ECA) precursorsEnterobacterial Common AntigenEnterobacteriaceae
L-4-amino-4-deoxy-arabinoseLipid A modification in LPSGram-negative

Historical Context of Undecaprenyl Phosphate Research

The understanding of the role of lipid carriers in bacterial cell wall synthesis emerged from foundational studies in the mid-20th century. The discovery of uridine (B1682114) nucleotide-accumulating intermediates in penicillin-treated Staphylococcus aureus by James T. Park in the late 1940s and early 1950s was a pivotal moment, suggesting a link between nucleotide precursors and cell wall biosynthesis.

A significant breakthrough came in the 1960s with the work of Jack L. Strominger and his colleagues. They demonstrated the involvement of a lipid intermediate in the synthesis of peptidoglycan. nih.gov Their in vitro studies with membrane preparations from S. aureus and Micrococcus luteus led to the identification of a C55 isoprenoid alcohol phosphate, which they named undecaprenyl phosphate, as the lipid carrier. asm.orgnih.gov This discovery elucidated the mechanism by which the hydrophilic peptidoglycan precursors are transported across the lipid-rich cell membrane. nih.gov

Contemporaneously, research by James Baddiley and his group on teichoic acids in the 1950s and 1960s also pointed towards the involvement of lipid intermediates in the synthesis of these other major cell wall polymers in Gram-positive bacteria. wwu.edutheguardian.comnih.gov Their work established the structures of these polymers and laid the groundwork for understanding their biosynthesis, which was later shown to also be dependent on undecaprenyl phosphate. oup.comoup.com The identification of the undecaprenyl pyrophosphate synthase (UppS) gene in Micrococcus luteus in 1998 provided the genetic basis for the synthesis of this essential lipid carrier. nih.gov

Table 2: Key Discoveries in Undecaprenyl Phosphate Research

Year(s)Key DiscoveryResearcher(s)/GroupSignificance
Late 1940s - Early 1950sAccumulation of uridine nucleotide precursors in penicillin-treated bacteria.James T. ParkProvided the first evidence of a link between nucleotide metabolism and cell wall synthesis.
1950sDiscovery and structural characterization of teichoic acids.James BaddileyIdentified a major component of Gram-positive cell walls, later shown to be synthesized via undecaprenyl phosphate. wwu.edutheguardian.com
Mid-1960sIdentification of a lipid intermediate (Lipid I and Lipid II) in peptidoglycan synthesis. nih.govoup.comJack L. StromingerDemonstrated the role of a lipid carrier in transporting peptidoglycan precursors across the cell membrane. nih.gov
1967Elucidation of the structure of the lipid carrier as a C55 isoprenoid alcohol phosphate (undecaprenyl phosphate). oup.comoup.comHigashi, Strominger, and SweeleyProvided the chemical identity of the key lipid carrier molecule.
1998Identification of the undecaprenyl pyrophosphate synthase (UppS) gene. nih.govShimizu et al.Uncovered the genetic basis for the de novo synthesis of undecaprenyl diphosphate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H89O7P2-3 B1263733 All-trans-undecaprenyl diphosphate(3-)

Properties

Molecular Formula

C55H89O7P2-3

Molecular Weight

924.2 g/mol

IUPAC Name

[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate

InChI

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+

InChI Key

NTXGVHCCXVHYCL-RDQGWRCRSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Biosynthesis of All Trans Undecaprenyl Diphosphate Upp

Undecaprenyl Diphosphate (B83284) Synthase (UppS/UPS) Catalysis

Undecaprenyl diphosphate synthase (UppS or UPS) is the key enzyme responsible for the synthesis of UPP. pnas.orgnih.gov It is a cis-prenyltransferase that catalyzes the elongation of a prenyl chain to a specific length of 55 carbons. pnas.orgasm.orgnih.gov This enzyme is essential for bacterial cell growth and survival, making it an attractive target for the development of new antibacterial agents. nih.govfrontiersin.orgnih.gov UppS is a cytoplasmic enzyme that facilitates the formation of UPP from smaller precursor molecules in the presence of magnesium ions. nih.govfrontiersin.org

The de novo synthesis of UPP begins with the precursor molecule farnesyl diphosphate (FPP), a 15-carbon isoprenoid. oup.comnih.govnih.gov UppS catalyzes the sequential condensation of eight molecules of isopentenyl diphosphate (IPP), a five-carbon building block, onto the FPP molecule. asm.orgnih.govnih.govresearchgate.net Each condensation reaction adds a five-carbon isoprene unit to the growing chain, ultimately resulting in the formation of the 55-carbon UPP. asm.orgnih.gov This process involves the formation of new cis-double bonds at each addition step. frontiersin.org The final product, di-trans, octa-cis-undecaprenyl-diphosphate, is then utilized as a lipid carrier for peptidoglycan synthesis. asm.orggenome.jp

Table 1: Reactants and Products in UPP De Novo Synthesis

Molecule Abbreviation Carbon Atoms Role in Synthesis
Farnesyl Diphosphate FPP 15 Initial substrate/allylic primer asm.orgnih.gov
Isopentenyl Diphosphate IPP 5 Building block for chain elongation nih.govresearchgate.net

The catalytic mechanism of UppS involves the binding of both FPP and IPP to the enzyme's active site. pnas.org The diphosphate group of the allylic substrate, FPP, is recognized by positively charged residues within a large hydrophobic cleft on the enzyme's surface. pnas.org The reaction is initiated by the release of the diphosphate group from FPP, which generates an allylic farnesyl cation. nih.gov Subsequently, a covalent bond is formed between the C1 atom of FPP and the C4 atom of an IPP molecule. nih.gov This process is repeated in a stereochemically controlled manner for a total of eight IPP additions, with the elongating hydrophobic carbon chain moving further into the hydrophobic cleft of the enzyme. pnas.orgnih.gov The final C55 chain length of UPP is thought to be determined by the size of this hydrophobic cleft. nih.gov

The catalytic activity of UppS is dependent on the presence of divalent metal ions, specifically magnesium (Mg²⁺). pnas.orgnih.govfrontiersin.org These metal ions are crucial for several steps in the catalytic cycle. nih.gov It is proposed that a magnesium ion forms a bridge between a conserved aspartate residue in the enzyme and the diphosphate moiety of the FPP substrate, similar to what is observed in other prenyltransferases. pnas.org This interaction helps to properly orient the substrate for the reaction and facilitates the departure of the pyrophosphate group. pnas.orgnih.gov While other divalent cations like manganese (Mn²⁺) and cobalt (Co²⁺) can sometimes substitute for magnesium in metalloenzymes, Mg²⁺ appears to be the common biologically relevant ion for UppS, efficiently enabling both substrate binding and product release. nih.govnih.govnih.gov

UppS is classified as a cis-prenyltransferase, which dictates the stereochemistry of the newly formed double bonds during chain elongation. pnas.orgnih.gov For each of the eight IPP molecules added to the growing prenyl chain, the new carbon-carbon double bond is formed in the cis (or Z) configuration. oup.comasm.orgresearchgate.net This is in contrast to trans-prenyltransferases, which create trans (or E) double bonds. pnas.org The strict stereochemical control exerted by UppS results in the final product having a specific isomeric structure: di-trans, octa-cis-undecaprenyl diphosphate. asm.org

Structural studies have revealed that UppS functions as a homodimer, meaning it is composed of two identical protein subunits. asm.orgnih.govresearchgate.net In E. coli, each subunit has a molecular weight of approximately 29 kDa. asm.org These subunits are tightly associated, with a significant interface formed by a central β-sheet and several α-helices. asm.org The enzyme possesses a large hydrophobic cleft that accommodates the binding of the substrates and the elongating prenyl chain. pnas.orgnih.gov

The three-dimensional crystal structures of UppS from Micrococcus luteus and Escherichia coli have been determined. nih.govasm.org These structures revealed that UppS has a unique protein fold that is completely different from the "isoprenoid synthase fold" commonly found in trans-prenyltransferases and other enzymes involved in isoprenoid biosynthesis. pnas.orgnih.gov The UppS fold is characterized by a central core of five β-strands surrounded by α-helices. pnas.org A notable feature found at the entrance of the active site cleft is a structural P-loop motif. pnas.orgnih.gov This motif, often found in phosphate-binding enzymes, is involved in recognizing the diphosphate portion of the substrates. pnas.org

Table 2: Structural Features of E. coli UppS

Feature Description Reference
Quaternary Structure Homodimer asm.orgresearchgate.net
Molecular Weight ~57 kDa (dimer) rcsb.org
Protein Fold Unique fold, distinct from isoprenoid synthase fold pnas.orgnih.gov
Key Structural Motif P-loop at the entrance of the active site pnas.orgnih.gov

Structural Characterization of UppS

Hydrophobic Cleft and Chain Length Determination

The final C55 chain length of undecaprenyl diphosphate is not random but is precisely controlled by the physical structure of the UppS enzyme. The enzyme features a large, elongated hydrophobic cleft or tunnel on its molecular surface which is formed by several α-helices and β-strands. asm.orgntu.edu.tw This cleft accommodates the growing hydrocarbon chain of the allylic substrate. asm.org

The determination of the final C55 length is governed by specific amino acid residues that line this tunnel. Research on Escherichia coli UppS has identified that the bottom of this cleft is lined with bulky hydrophobic residues, including Ile-62, Val-105, His-103, and Leu-137. ntu.edu.tw The side chain of Leu-137, in particular, acts as a physical barrier or "limiter" at the end of the tunnel, preventing further elongation of the isoprenoid chain beyond C55. nih.govntu.edu.tw This was demonstrated in mutagenesis studies where replacing the large leucine residue with a smaller alanine (L137A) resulted in the enzyme producing predominantly longer C70 polymers instead of the natural C55 product. ntu.edu.tw

Conversely, residues near the entrance of the tunnel also play a role. The small side chain of Ala-69, located near the top of the tunnel, is thought to be necessary for the rapid elongation of the chain up to the C55 product. ntu.edu.tw Altering these key residues can therefore manipulate the chain length of the final product, highlighting the elegant structural mechanism by which UppS controls its synthesis. nih.govnih.gov

Table 1: Key Residues in E. coli UppS for Chain Length Determination

Residue Location in Hydrophobic Cleft Function Effect of Mutation
Leu-137 Bottom Acts as a barrier to limit final chain length L137A results in longer products (e.g., C70) ntu.edu.tw
Ala-69 Top Required for rapid chain elongation A69L mutation slows the formation of the C55 product ntu.edu.tw
Ile-62 Bottom Lines the hydrophobic tunnel I62A mutation has little effect on final product length ntu.edu.tw
Val-105 Bottom Lines the hydrophobic tunnel V105A mutation has little effect on final product length ntu.edu.tw
Molecular Dynamics Simulations of UppS Conformational States

Molecular dynamics (MD) simulations have revealed that UppS is a highly flexible and dynamic protein. nih.gov This flexibility is crucial for its function, allowing for substrate binding, catalysis, and product release. The simulations show that the active site pockets are very mobile and can adopt different conformations. nih.gov

Upon binding of the FPP substrate, the enzyme undergoes a significant conformational change. Fluorescence studies using tryptophan mutants have shown that the α3 helix, which contains the residue Trp-91, moves toward the active site when FPP binds. nih.gov This movement contributes to a "closed" conformation that correctly positions the FPP substrate for the subsequent reaction with IPP. asm.org

Long-timescale MD simulations have demonstrated that UppS samples a wide range of conformational states, including some that are rarely populated in the apo (unbound) form. nih.gov These rare conformations can feature significantly expanded active site pocket volumes. nih.gov This inherent flexibility suggests that different classes of inhibitors may bind preferentially to different, and sometimes sparsely populated, conformational states of the enzyme. nih.gov The binding of IPP to the E-FPP complex induces further conformational changes, which are associated with the elongation of the isoprenoid chain and the eventual release of the final C55 product. nih.gov

Genetic Identification and Homologs of UppS Across Bacterial Species

The gene encoding UppS, designated uppS, was first identified in Escherichia coli through a combination of biochemical and genomic techniques. nih.govasm.org The protein was purified from soluble fractions of E. coli and identified as a 29 kDa band on a polyacrylamide gel. nih.govnih.gov This protein band was excised, digested, and analyzed by mass spectrometry. The resulting data provided a peptide mass fingerprint that was compared against a database of all predicted E. coli proteins, yielding a single match to a protein of previously unassigned function, cataloged as SWISS-PROT Q47675 (YAES_ECOLI). nih.govnih.gov

Once the E. coli sequence was known, database searches revealed numerous proteins with strong sequence similarity in a wide range of other bacteria. nih.gov The initial study identified homologs in 25 different bacterial species. nih.govnih.gov To confirm the function of these homologous genes, the uppS genes from E. coli, Haemophilus influenzae, and Streptococcus pneumoniae were cloned and expressed, and the resulting proteins were all shown to have UppS activity. nih.govasm.org Subsequent studies demonstrated that the uppS gene is essential for the growth of bacteria such as S. pneumoniae. nih.gov Homologs of uppS are found in most bacteria that synthesize a cell wall, but are notably absent in species that lack one, such as Mycoplasma genitalium and Mycoplasma pneumoniae. nih.gov

Table 3: Examples of Bacterial Species with Identified UppS Homologs

Organism Gene Name(s) UniProt Accession
Escherichia coli uppS, yaeS P60474 uniprot.org
Bacillus subtilis uppS, yluA P39803 uni-goettingen.de
Haemophilus influenzae uppS P44938 nih.gov
Streptococcus pneumoniae uppS Q97R80
Helicobacter pylori uppS P55984 nih.gov
Natranaeroarchaeum sulfidigenes uppS2 A0A897MTV9 uniprot.org

Compound Index

Table 4: Chemical Compounds Mentioned in the Article

Compound Name Abbreviation
All-trans-undecaprenyl diphosphate UPP
Farnesyl diphosphate FPP
Isopentenyl diphosphate IPP
(S)-Farnesyl thiopyrophosphate FsPP

Metabolism and Regulation of Undecaprenyl Phosphate Pool: the Role of All Trans Undecaprenyl Diphosphate

Dephosphorylation of All-trans-undecaprenyl Diphosphate (B83284) to Undecaprenyl Phosphate (B84403)

The formation of the functional lipid carrier, undecaprenyl phosphate (UP), from its precursor, all-trans-undecaprenyl diphosphate (UPP), is a critical step in bacterial cell wall biosynthesis. This dephosphorylation is the final step in the de novo synthesis of UP and is also an essential component of the recycling pathway that regenerates the carrier lipid. nih.govnih.gov During the biosynthesis of vital cell wall polymers like peptidoglycan, O-antigen, and teichoic acids, sugar precursors are attached to UP on the cytoplasmic side of the membrane. tandfonline.comwikipedia.org This complex is then translocated across the membrane to the periplasm, where the glycan moiety is transferred to a growing polymer chain. nih.govnih.gov This transfer reaction releases the lipid carrier in its diphosphate form (UPP). nih.govasm.org To be reused, this UPP must be hydrolyzed back to UP, highlighting the central role of UPP dephosphorylation in maintaining the cellular pool of the active lipid carrier. nih.govasm.org The inhibition of this process leads to the arrest of peptidoglycan synthesis and can result in cell lysis. nih.gov

Undecaprenyl Diphosphate Phosphatases (UppP/BacA and PAP2 Superfamily: PgpB, YbjG, LpxT)

The enzymatic dephosphorylation of all-trans-undecaprenyl diphosphate is carried out by integral membrane proteins belonging to at least two distinct and unrelated enzyme families: the UppP/BacA family and the phosphatidic acid phosphatase type 2 (PAP2) superfamily. nih.govnih.gov The existence of multiple enzyme families capable of catalyzing this essential reaction underscores its importance for bacterial viability. nih.govtandfonline.com

In Escherichia coli, for example, this activity is performed by three key enzymes: BacA (also known as UppP) and two members of the PAP2 family, PgpB and YbjG. nih.govresearchgate.net Another PAP2 family member, LpxT, is also involved, although it has a more specialized role, linking UPP dephosphorylation to lipid A modification by transferring a phosphate from UPP to lipid A. nih.gov The presence of at least one of these UPP phosphatases is essential for bacterial growth. tandfonline.com

EnzymeEnzyme FamilyFunction in UP Pool MetabolismOrganism Example
BacA (UppP) Undecaprenyl diphosphate phosphatasePrimary UPP phosphataseEscherichia coli, Bacillus subtilis
PgpB PAP2 SuperfamilyUPP phosphatase, Phosphatidylglycerol phosphate phosphataseEscherichia coli
YbjG PAP2 SuperfamilyUPP phosphataseEscherichia coli
LpxT PAP2 SuperfamilyTransfers phosphate from UPP to Lipid AEscherichia coli
Enzymatic Activity and Catalytic Mechanisms

The enzymes responsible for dephosphorylating UPP are hydrolases that act on the phosphoanhydride bond of the diphosphate moiety. wikipedia.org

UppP/BacA: This enzyme is classified as an undecaprenyl-diphosphate phosphohydrolase (EC 3.6.1.27). wikipedia.org It catalyzes the hydrolysis of undecaprenyl diphosphate and water to produce undecaprenyl phosphate and a free phosphate ion. wikipedia.org The enzymatic activity of BacA can be enhanced by the presence of divalent cations. wikipedia.org This enzyme is also implicated in conferring resistance to the antibiotic bacitracin, which targets the UPP recycling process. wikipedia.org

PAP2 Superfamily (PgpB, YbjG, LpxT): Members of the PAP2 superfamily are known to have a broader substrate specificity compared to BacA. PgpB, for instance, was initially identified as a phosphatidylglycerol phosphate phosphatase but also efficiently dephosphorylates UPP. tandfonline.com These enzymes catalyze the sequential dephosphorylation of various lipid diphosphates. tandfonline.com The catalytic mechanism of PAP2 enzymes typically involves a conserved three-motif architecture that forms the active site. While the precise mechanism for UPP dephosphorylation by these specific enzymes is an area of ongoing research, their role is critical in maintaining the UP pool.

Diversity and Redundancy of UppP Enzymes

The maintenance of the undecaprenyl phosphate pool is so crucial for bacterial survival that most bacteria possess multiple, functionally redundant enzymes for UPP dephosphorylation. asm.orgresearchgate.net This redundancy ensures the robustness of cell wall synthesis pathways. In E. coli, the presence of BacA, PgpB, and YbjG exemplifies this principle. nih.gov Studies involving single- and double-gene-disruption mutants have shown that while the absence of one enzyme can be compensated for by the others, the simultaneous loss of certain combinations can be detrimental. nih.gov For instance, a double-disruption of bacA and ybjG in E. coli leads to an accumulation of UPP. nih.gov This redundancy also appears to be part of a regulatory network; under conditions where UPP dephosphorylation activity is reduced, the expression of the remaining PAP2 family enzyme genes can be upregulated to maintain cellular C55P levels. nih.gov

Subcellular Localization and Active Site Orientation (Cytoplasmic vs. Periplasmic)

A key feature of the UPP phosphatases from both the BacA and PAP2 families is their subcellular localization and topology. These are integral membrane proteins, and compelling evidence indicates that their catalytic active sites face the periplasmic side of the cytoplasmic membrane. tandfonline.comnih.govresearchgate.net This periplasmic orientation has significant implications for the UPP metabolism. researchgate.net

Since UPP is released into the periplasm after the transfer of the glycan unit, its dephosphorylation by these enzymes can occur directly in that compartment. nih.govharvard.edu However, for UPP that is newly synthesized in the cytoplasm, it must first be translocated, or "flipped," across the cytoplasmic membrane to the periplasm to be dephosphorylated by BacA, PgpB, or YbjG. nih.govresearchgate.net This suggests the existence of specific flippase mechanisms to transport UPP from the inner to the outer leaflet of the membrane. researchgate.net The resulting UP is then flipped back to the cytoplasmic side for another round of glycan precursor synthesis. nih.gov

Enzyme FamilyTypical Active Site LocationImplication for Substrate
UppP/BacA Periplasmic faceUPP must be in the periplasm for dephosphorylation.
PAP2 Superfamily Periplasmic faceUPP must be in the periplasm for dephosphorylation.

Undecaprenyl Phosphate Recycling Pathway

The undecaprenyl phosphate recycling pathway is a fundamental process in bacteria that ensures a continuous supply of the lipid carrier UP for the synthesis of various cell wall components. nih.govresearchgate.net Given that the amount of UP in the cell membrane is limited, efficient recycling is paramount for bacterial growth and viability. asm.org The pathway essentially involves the regeneration of the active monophosphate form (UP) from the diphosphate byproduct (UPP) that is released after each cycle of glycan polymerization. nih.govtandfonline.com This recycling is considered a major source of the cellular UP pool, complementing its de novo synthesis. nih.gov

Regeneration of Undecaprenyl Phosphate from Undecaprenyl Diphosphate after Glycan Transfer

The core event of the recycling pathway is the regeneration of UP from UPP following the delivery of a glycan unit to its acceptor in the periplasm. nih.govresearchgate.net For example, during peptidoglycan synthesis, the Lipid II intermediate (a disaccharide-pentapeptide linked to UPP) is polymerized into the growing peptidoglycan meshwork. asm.org This polymerization reaction, catalyzed by penicillin-binding proteins, releases UPP as a byproduct on the outer side of the cytoplasmic membrane. asm.orgresearchgate.net

At this stage, the periplasmically-oriented UPP phosphatases, such as BacA, PgpB, and YbjG, catalyze the hydrolysis of UPP, cleaving the terminal phosphate group to yield UP. tandfonline.comwikipedia.org The regenerated UP is then translocated back across the membrane to the cytoplasmic face, where it can accept a new sugar precursor from a nucleotide-activated donor, initiating another round of synthesis and transport. wikipedia.orgnih.gov This cyclic process ensures the efficient reuse of the limited pool of this essential lipid carrier. nih.govresearchgate.net

Role of Specific Phosphatases in Recycling

The recycling of all-trans-undecaprenyl diphosphate (Und-PP) to its active monophosphate form, undecaprenyl phosphate (Und-P), is a critical step in the lipid cycle of bacterial cell wall synthesis. This dephosphorylation is carried out by specific integral membrane phosphatases. Two primary families of enzymes have been identified to catalyze this reaction: the BacA homologues and the type-2 phosphatidic acid phosphatase (PAP2) homologues. tandfonline.com The presence of at least one of these undecaprenyl diphosphate phosphatase enzymes is essential for bacterial viability. nih.gov

In Escherichia coli, three enzymes are known to dephosphorylate Und-PP on the periplasmic side of the cytoplasmic membrane: BacA, PgpB, and YbjG. tandfonline.com While BacA is a dedicated Und-PP phosphatase, PgpB and YbjG belong to the PAP2 superfamily and exhibit broader substrate specificity. tandfonline.comnih.gov For instance, PgpB also catalyzes the sequential dephosphorylation of diacylglycerol diphosphate. tandfonline.com The crystal structure of BacA from E. coli reveals a unique interdigitated inverted topology repeat, a feature previously only seen in transporters and channels. nih.govresearchgate.net This structure, which is open to the periplasm and the periplasmic leaflet of the membrane, contains a pocket where the pyrophosphorolysis of Und-PP occurs. nih.gov

The catalytic centers of both BacA and PAP2 homologues are located on the outer side of the cytoplasmic membrane. nih.gov This localization implies that they are primarily involved in the recycling of Und-PP that is released after the polymerization of cell wall components in the periplasm. asm.org The redundancy of having multiple Und-PP phosphatases suggests a robust system for maintaining the essential pool of Und-P. asm.org Studies in E. coli have shown that while single-gene disruptions of bacA, pgpB, or ybjG are not lethal, the simultaneous inactivation of all three is. asm.org

Transbilayer Movement of Undecaprenyl Diphosphate and Undecaprenyl Phosphate (Flippases)

The biosynthesis of bacterial cell wall components involves enzymatic steps on both the cytoplasmic and periplasmic faces of the inner membrane. This spatial separation necessitates the translocation of undecaprenyl-linked intermediates across the lipid bilayer, a process mediated by dedicated transporters known as flippases. nih.govannualreviews.org

Und-P is required on the cytoplasmic side to initiate the synthesis of precursors like Lipid I (in peptidoglycan synthesis) or other Und-PP-linked oligosaccharides. nih.govjcu.edu.au These lipid-linked intermediates, such as Lipid II, are then translocated to the periplasmic face for polymerization. nih.govpnas.org This translocation is a critical step and is carried out by specific flippases. nih.gov

MurJ is the well-characterized flippase responsible for transporting Lipid II across the cytoplasmic membrane in E. coli and many other bacteria. nih.govresearchgate.net MurJ belongs to the Multidrug/Oligosaccharidyl-Lipid/Polysaccharide (MOP) exporter superfamily and is proposed to function via an alternating-access mechanism, moving its substrate from the inner to the outer leaflet of the membrane. annualreviews.orgresearchgate.net Other flippases, such as Wzx, are responsible for the translocation of Und-PP-linked oligosaccharide repeat units for O-antigen and other polysaccharide synthesis. biorxiv.orgnih.gov These flippases often exhibit substrate specificity, ensuring that only correctly synthesized precursors are transported. biorxiv.orgmicrobiologyresearch.org

After the glycan moiety is transferred to the growing polymer chain in the periplasm, Und-PP is released and must be recycled back to Und-P. jcu.edu.au The dephosphorylation occurs on the periplasmic side. tandfonline.comasm.org The resulting Und-P must then return to the cytoplasmic leaflet to participate in a new round of synthesis. The precise mechanism for the translocation of free Und-P and Und-PP across the membrane is not as well understood as that of the larger lipid-linked intermediates, and it is an area of ongoing research. asm.org

De Novo Synthesis versus Recycling Dynamics of the Undecaprenyl Phosphate Pool

The cellular pool of undecaprenyl phosphate (Und-P) is maintained through a dynamic equilibrium between two essential pathways: de novo synthesis and recycling. nih.gov Both processes are vital for bacterial survival, as they ensure a continuous supply of the lipid carrier for the various biosynthetic pathways that depend on it. researchgate.net

De novo synthesis begins in the cytoplasm with the sequential condensation of eight isopentenyl diphosphate (IPP) molecules with farnesyl diphosphate (FPP) to form undecaprenyl diphosphate (Und-PP). tandfonline.comnih.gov This reaction is catalyzed by the Und-PP synthase, UppS. researchgate.net The newly synthesized Und-PP is then dephosphorylated to yield the active carrier, Und-P. nih.gov Since the known Und-PP phosphatases are located in the periplasm, it is hypothesized that either an as-yet-unidentified phosphatase acts on the cytoplasmic side, or Und-PP is flipped to the periplasm for dephosphorylation and the resulting Und-P is flipped back. tandfonline.comresearchgate.net

The recycling pathway salvages Und-PP that is released in the periplasm after its attached glycan unit has been incorporated into a growing polysaccharide chain. jcu.edu.auoup.com Periplasmically-oriented phosphatases, such as BacA and PAP2 homologues, hydrolyze Und-PP to Und-P, which can then be returned to the cytoplasmic leaflet to re-enter the cycle. tandfonline.comresearchgate.net

Regulatory Mechanisms of Undecaprenyl Phosphate Pool Homeostasis

Bacteria have evolved sophisticated regulatory mechanisms to maintain the homeostasis of the limited undecaprenyl phosphate (Und-P) pool. nih.gov Proper regulation is critical to ensure that this essential lipid carrier is appropriately distributed among competing biosynthetic pathways, such as those for peptidoglycan, O-antigen, and teichoic acids. nih.govnih.gov

Transcriptional regulation of the genes encoding Und-PP phosphatases is one key mechanism. nih.gov In E. coli, under conditions where Und-PP dephosphorylation activity is compromised, the expression of the remaining phosphatase genes, such as pgpB and ybjG, is increased. nih.gov This compensatory upregulation helps to maintain the necessary levels of Und-P. nih.govnih.gov The control of Und-P levels is crucial, as the accumulation of Und-PP-linked intermediates can sequester the lipid carrier and disrupt cell wall synthesis. nih.gov

Stress Response Pathways and Sigma Factors (e.g., SigM)

Bacteria utilize envelope stress response pathways to sense and react to perturbations in cell wall synthesis, including fluctuations in the Und-P pool. nih.gov Alternative sigma factors, which are dissociable subunits of RNA polymerase that direct transcription from specific promoters, play a central role in these responses. nih.govresearchgate.net

In Bacillus subtilis, the extracytoplasmic function (ECF) sigma factor SigM is a key regulator of Und-P homeostasis. nih.govnih.gov The SigM pathway responds to the availability of free Und-P. nih.gov When the levels of Und-P are low, often due to sequestration by antibiotics or genetic blocks in cell wall synthesis, SigM is activated. nih.govnih.gov Activated SigM directs the transcription of a regulon of genes involved in various aspects of cell wall biogenesis. nih.gov This includes genes that increase the flux of precursors into the peptidoglycan pathway, promote the recycling of Und-P, and enhance its de novo synthesis. nih.govasm.org By coordinating these responses, the SigM pathway functions to prioritize the use of the limited Und-P pool for the synthesis of the essential peptidoglycan layer, especially under stress conditions. nih.gov

Inter-pathway Competition for Undecaprenyl Phosphate and Sequestration of Intermediates

The undecaprenyl phosphate (Und-P) pool is a shared and limited resource utilized by multiple essential biosynthetic pathways at the cytoplasmic membrane. biorxiv.orgnih.gov This shared dependency creates competition among pathways, including those for peptidoglycan, O-antigen, enterobacterial common antigen (ECA), and wall teichoic acids. biorxiv.orgnih.gov The proper distribution and flow of Und-P between these pathways is critical for maintaining normal cell shape and viability. nih.gov

Newly Identified Enzymes Liberating Undecaprenyl Phosphate (e.g., UshA, UpsH)

Recent research in Bacillus subtilis has identified novel enzymes that play a role in maintaining the free undecaprenyl phosphate (Und-P) pool by liberating the carrier from stalled or excess intermediates. nih.govasm.org These enzymes are under the control of the SigM stress-response pathway, highlighting their importance in conditions of Und-P limitation. nih.govasm.org

Two such enzymes are UshA (also known as YqjL) and UpsH (also known as YpbG). asm.org

UshA is an enzyme resembling alpha-beta hydrolases. asm.org Its function is to liberate Und-P from undecaprenyl-monophosphate-linked sugars. nih.govasm.org UshA becomes critically important for cell growth when these Und-P-linked sugar intermediates are sequestered, leading to a depletion of the carrier lipid pool. asm.org

UpsH is a metallophosphoesterase-like enzyme. asm.org It specifically releases Und-P from undecaprenyl-diphosphate-linked wall teichoic acid polymers. nih.gov Notably, it does not act on lipid-linked peptidoglycan precursors. asm.org UpsH is essential for viability when there is an accumulation of Und-PP-linked wall teichoic acid intermediates. asm.orgasm.org

The discovery of UshA and UpsH reveals an additional layer of regulation for Und-P homeostasis. asm.org These enzymes act as "salvage" pathways, directly releasing the carrier lipid from specific dead-end intermediates, thereby replenishing the free Und-P pool and prioritizing its use for essential processes like peptidoglycan synthesis during envelope stress. nih.govasm.org

Biological Roles of All Trans Undecaprenyl Diphosphate in Bacterial Cell Envelope Biogenesis

Essential Role in Peptidoglycan Biosynthesis

The synthesis of peptidoglycan (PG), the primary structural component of the bacterial cell wall, is fundamentally dependent on the undecaprenyl phosphate (B84403) cycle. nih.govnih.gov This cycle facilitates the transport of PG precursors across the cytoplasmic membrane. nih.govnih.gov The lipid carrier, undecaprenyl phosphate, is generated from all-trans-undecaprenyl diphosphate (B83284) through dephosphorylation. nih.gov This process is vital for both the de novo synthesis of the carrier lipid and its recycling after each round of peptidoglycan polymerization. nih.gov Inhibition of the biosynthesis or recycling of undecaprenyl phosphate leads to the cessation of peptidoglycan synthesis and subsequent cell lysis. nih.gov

The initial membrane-associated steps of peptidoglycan biosynthesis involve the sequential assembly of lipid-linked intermediates on the cytoplasmic face of the membrane. oup.comnih.gov The process begins with the transfer of a phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to undecaprenyl phosphate. tandfonline.comnih.gov This reaction, catalyzed by the integral membrane enzyme MraY, results in the formation of Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I. oup.comoup.com Subsequently, the enzyme MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc, or Lipid II. nih.govoup.com

IntermediatePrecursorsEnzymeProduct
Lipid IUDP-MurNAc-pentapeptide, Undecaprenyl phosphateMraYUndecaprenyl-pyrophosphoryl-MurNAc-pentapeptide
Lipid IILipid I, UDP-GlcNAcMurGUndecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc

The synthesis of the lipid-linked peptidoglycan precursors is orchestrated by the sequential action of two key glycosyltransferases, MraY and MurG. nih.govoup.com MraY, also referred to as a translocase, is an integral membrane protein that initiates the membrane-bound phase of peptidoglycan synthesis. oup.comresearchgate.net It recognizes both the nucleotide sugar precursor UDP-MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate, catalyzing the formation of a pyrophosphate linkage and releasing UMP. tandfonline.comoup.com Following the action of MraY, the peripheral membrane-associated glycosyltransferase MurG acts on the newly formed Lipid I. nih.govoup.com MurG facilitates the transfer of GlcNAc from UDP-GlcNAc to Lipid I, completing the synthesis of the disaccharide-pentapeptide monomer unit of peptidoglycan, Lipid II. oup.comoup.com The coordinated activity of MraY and MurG is essential for providing the substrate required for the subsequent translocation and polymerization steps of cell wall biosynthesis. nih.gov

Once synthesized on the cytoplasmic side of the membrane, the complete peptidoglycan precursor, Lipid II, must be translocated to the periplasmic face for polymerization. nih.govnih.gov This flipping of the large, hydrophilic headgroup of Lipid II across the hydrophobic membrane is a critical step that requires the action of a dedicated flippase. nih.gov In many bacteria, this function is carried out by the protein FtsW. nih.gov After Lipid II is moved to the outer leaflet of the cytoplasmic membrane, the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs). tandfonline.comnih.gov This polymerization reaction releases the lipid carrier in its pyrophosphate form, all-trans-undecaprenyl diphosphate (C55-PP). nih.govnih.gov For the cycle to continue, C55-PP must be dephosphorylated back to undecaprenyl phosphate (C55-P) by phosphatases such as BacA, and the resulting C55-P is then returned to the inner leaflet to participate in another round of precursor synthesis. nih.govnih.gov

Involvement in O-Antigen Synthesis of Lipopolysaccharide

All-trans-undecaprenyl diphosphate is the precursor to undecaprenyl phosphate, which serves as the lipid carrier for the biosynthesis of the O-antigen, a component of the lipopolysaccharide (LPS) in Gram-negative bacteria. tandfonline.comwikipedia.org The synthesis of O-antigen repeating units occurs on undecaprenyl phosphate at the cytoplasmic face of the inner membrane. wikipedia.orgoup.com Individual sugar residues are sequentially added from nucleotide sugar donors to the undecaprenyl phosphate anchor. oup.com The completed undecaprenyl diphosphate-linked O-antigen subunit is then translocated across the inner membrane to the periplasm by a flippase, typically of the Wzx family. oup.com In the periplasm, the O-antigen subunits are polymerized by the Wzy polymerase before being ligated to the lipid A-core by the WaaL ligase. oup.com The interruption of O-antigen biosynthesis can lead to the sequestration of undecaprenyl phosphate in dead-end intermediates, which can indirectly impair peptidoglycan synthesis due to the shared and limited pool of this essential lipid carrier. nih.govasm.org

Contribution to Wall Teichoic Acid Biosynthesis

In many Gram-positive bacteria, all-trans-undecaprenyl diphosphate is the precursor to the lipid carrier required for the synthesis of wall teichoic acids (WTAs). nih.govtandfonline.com WTAs are anionic glycopolymers that are covalently attached to the peptidoglycan and play crucial roles in cell shape, virulence, and antibiotic resistance. technion.ac.ilrsc.org The assembly of the WTA polymer is initiated on undecaprenyl phosphate on the cytoplasmic side of the membrane. nih.gov The completed undecaprenyl-diphosphate-linked WTA polymer is then translocated across the membrane by an ABC transporter (e.g., TarGH in Staphylococcus aureus). nih.gov Following translocation, the WTA polymer is attached to the peptidoglycan. nih.gov

ProcessLipid CarrierLocation of SynthesisTranslocation Machinery
WTA Polymer AssemblyUndecaprenyl phosphateCytoplasmic face of the membraneABC transporter (e.g., TarGH)

Participation in Capsular Polysaccharide Synthesis

The biosynthesis of capsular polysaccharides (CPS) in many bacteria also utilizes undecaprenyl phosphate, derived from all-trans-undecaprenyl diphosphate, as a lipid carrier. oup.comnih.gov In the common Wzx/Wzy-dependent pathway, the repeating oligosaccharide units of the capsule are assembled on undecaprenyl phosphate at the cytoplasmic membrane. researchgate.netresearchgate.net These lipid-linked repeating units are then flipped across the membrane by a Wzx flippase and subsequently polymerized by a Wzy polymerase. researchgate.netresearchgate.net In Gram-positive bacteria, the nascent polymer is then attached to peptidoglycan. researchgate.net The shared use of the undecaprenyl phosphate pool means that disruptions in CPS synthesis after the committed step can be lethal, as it sequesters the lipid carrier needed for essential processes like peptidoglycan synthesis. acs.org

Role in Other Glycoconjugate and Cell Surface Polymer Biosynthesis

All-trans-undecaprenyl diphosphate, often functioning in its monophosphorylated form, undecaprenyl phosphate (Und-P), is a universal lipid carrier essential for the biosynthesis of a wide array of bacterial cell envelope glycoconjugates and surface polymers beyond peptidoglycan. wikipedia.orgnih.govnih.govnih.gov This C55 isoprenoid lipid facilitates the transport of hydrophilic sugar precursors from the cytoplasm across the hydrophobic cell membrane to the periplasm or extracellular space, where they are assembled into complex polymers. nih.govasm.org Its role is central to the biogenesis of O-antigen, capsular polysaccharides, teichoic acids, and other critical surface structures. nih.govasm.org

The various biosynthetic pathways that rely on this lipid carrier must compete for a limited, shared pool of Und-P. asm.orgnih.gov Consequently, the disruption of one pathway can lead to the sequestration of Und-P into dead-end intermediates, indirectly impairing other essential processes like peptidoglycan synthesis and causing morphological defects in the cell. asm.orgnih.govresearchgate.net

O-Antigen Biosynthesis

The O-antigen is the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria. The biosynthesis of its repeating oligosaccharide units (O-units) is critically dependent on undecaprenyl phosphate. wikipedia.orgoup.com In the Wzy-dependent pathway, the assembly of an O-unit is initiated by the transfer of a sugar-phosphate to Und-P on the cytoplasmic face of the inner membrane, forming an undecaprenyl diphosphate-linked sugar intermediate. oup.combiorxiv.org Subsequent glycosyltransferases sequentially add further sugars to complete the O-unit. oup.com

The entire Und-PP-linked O-unit is then translocated across the cytoplasmic membrane by a flippase, Wzx. oup.comnih.gov In the periplasm, the Wzy polymerase catalyzes the polymerization of O-units, transferring the growing polysaccharide chain to the new lipid-linked subunit. oup.com This process leaves behind undecaprenyl diphosphate (Und-PP), which is dephosphorylated to Und-P and recycled back to the cytoplasm for another round of synthesis. wikipedia.orgbiorxiv.org

PolymerKey Synthesis Steps Involving All-trans-undecaprenyl diphosphateCellular Location of Polymerization
O-Antigen 1. Initiation: Transfer of a sugar-phosphate to Und-P. 2. Elongation: Step-wise assembly of the O-unit on the Und-PP anchor. 3. Translocation: Flipping of the Und-PP-linked O-unit across the inner membrane.Periplasm
Capsular Polysaccharide (CPS) 1. Initiation: Assembly of repeating units on the Und-P lipid carrier. 2. Translocation: Transport of the lipid-linked precursor across the cytoplasmic membrane. 3. Polymerization: Elongation of the polysaccharide chain.Periplasm / Cell Surface
Wall Teichoic Acid (WTA) 1. Initiation: Assembly of the linkage unit on Und-P. 2. Elongation: Addition of polyol-phosphate repeating units to the lipid-linked intermediate. 3. Translocation: Transport of the completed polymer across the membrane.Periplasm
Exopolysaccharide (EPS) 1. Initiation: Assembly of repeating units on the Und-P lipid carrier. 2. Translocation: Transport of the lipid-linked precursor via a flippase. 3. Polymerization: Chain elongation in the periplasmic space.Periplasm / Extracellular Space
Enterobacterial Common Antigen (ECA) 1. Initiation: Transfer of N-acetylglucosamine-1-phosphate to Und-P by the WecA enzyme. 2. Elongation: Assembly of the trisaccharide repeat unit on the Und-PP carrier. 3. Translocation & Polymerization: Transport and assembly of the final polymer.Periplasm

Capsular and Exopolysaccharide Biosynthesis

Many bacteria produce capsules (Capsular Polysaccharides, CPS) or slime layers (Exopolysaccharides, EPS) that coat their surface. mdpi.com The biosynthesis of these heteropolymeric surface polysaccharides frequently occurs via the Wzx/Wzy-dependent pathway, which is analogous to O-antigen synthesis. nih.govmdpi.com The process begins in the cytoplasm with the synthesis of sugar nucleotide precursors. mdpi.com Glycosyltransferases then assemble the repeating polysaccharide units on the undecaprenyl phosphate lipid carrier embedded in the cytoplasmic membrane. nih.govmdpi.com

The lipid-linked repeating unit is translocated to the periplasmic face of the membrane by a Wzx flippase. nih.govmdpi.com Here, the Wzy polymerase links the repeating units together to form the long polysaccharide chain, which is then exported to the cell surface. nih.gov

Teichoic Acid Biosynthesis

Teichoic acids are anionic polymers found in the cell walls of most Gram-positive bacteria. The biosynthesis of wall teichoic acids (WTA) shares the same lipid carrier, undecaprenyl phosphate, with peptidoglycan synthesis. researchgate.net The process starts with the assembly of a linkage unit on Und-P at the cytoplasmic face of the membrane. researchgate.net This is followed by the sequential addition of the main chain precursors, typically CDP-glycerol or CDP-ribitol, to form the complete polymer on the lipid carrier. researchgate.net The Und-PP-linked WTA polymer is then transported across the membrane where it is covalently attached to the peptidoglycan. nih.govasm.org The resulting undecaprenyl diphosphate is dephosphorylated and recycled for further use. nih.gov

Enterobacterial Common Antigen (ECA) Biosynthesis

Enterobacterial Common Antigen (ECA) is a surface glycolipid found in all members of the Enterobacteriaceae family. Its biosynthesis pathway shares many similarities with O-antigen synthesis, including the use of undecaprenyl phosphate as the lipid carrier. oup.com The assembly is initiated by the enzyme WecA, which transfers N-acetyl-D-glucosamine 1-phosphate (GlcNAc-P) to undecaprenyl phosphate. oup.com This initial step is also common to the biosynthesis of some O-antigen serotypes, highlighting the competition for the same precursors and lipid carrier. researchgate.netoup.com The complete ECA repeating unit is assembled on the Und-PP carrier, which then facilitates its translocation and subsequent polymerization. asm.org

All Trans Undecaprenyl Diphosphate Metabolism As a Target for Antimicrobial Development

Rationale for Targeting Undecaprenyl Diphosphate (B83284) and its Related Enzymes

Targeting the metabolism of all-trans-undecaprenyl diphosphate presents a compelling strategy for the development of new antimicrobials due to its essential role in bacterial physiology and its absence in humans. UPP serves as a lipid carrier for the precursors of peptidoglycan, a vital component of the bacterial cell wall. nih.govfrontiersin.org By inhibiting the enzymes involved in UPP synthesis and recycling, the production of peptidoglycan is hindered, leading to a weakened cell wall and ultimately bacterial cell death. patsnap.com This mechanism of action is distinct from many current antibiotics, offering a potential solution to combat resistant strains.

The enzymes involved in UPP metabolism, such as Undecaprenyl Diphosphate Synthase (UppS) and Undecaprenyl Diphosphate Phosphatase (UppP), are highly conserved across a broad range of bacterial species but are not found in humans, making them ideal selective targets for antimicrobial drugs. nih.govnih.gov Inhibiting these enzymes would disrupt the bacterial cell wall biosynthesis pathway, a strategy that has been successfully exploited by well-known antibiotics like penicillin and vancomycin. nih.govnih.gov Furthermore, targeting a novel enzyme within this pathway could potentially restore the efficacy of existing antibiotics when used in combination therapies. nih.gov

Undecaprenyl Diphosphate Synthase (UppS) as an Antimicrobial Target

Undecaprenyl Diphosphate Synthase (UppS) is a critical enzyme that catalyzes the synthesis of UPP, making it a prime target for antimicrobial drug discovery. patsnap.comfrontiersin.org UppS is responsible for the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form the C55 isoprenoid, UPP. frontiersin.org The essentiality of UppS for bacterial survival has been demonstrated in various pathogenic bacteria.

Discovery and Screening Platforms for UppS Inhibitors

The identification of novel UppS inhibitors has been accelerated by the development of various screening platforms. These platforms are essential for efficiently testing large libraries of chemical compounds for their ability to inhibit UppS activity.

High-Throughput Screening (HTS): This automated approach allows for the rapid screening of vast compound libraries. mdpi.comgardp.org HTS assays are often developed to measure the enzymatic activity of UppS in vitro, identifying compounds that reduce its catalytic function. mdpi.com

Virtual Screening: Computational methods, such as molecular docking, are employed to predict the binding of small molecules to the active site of UppS. enamine.net This in silico approach helps to prioritize compounds for experimental testing, saving time and resources. frontiersin.org

Cell-Based Screening: These platforms utilize whole bacterial cells to identify compounds that inhibit bacterial growth by targeting the UPP biosynthesis pathway. brownlab.ca A notable example is a platform that enriches for inhibitors of UppS by exploiting the link between the inhibition of wall teichoic acid synthesis and UPP production in Gram-positive bacteria. brownlab.ca

These screening platforms often utilize various readout technologies, including absorbance, fluorescence, and luminescence, to detect the inhibition of UppS. irbbarcelona.org

Classes of UppS Inhibitors (e.g., Bisphosphonates, Anthranilic Acid Derivatives, Clomiphene)

Several classes of chemical compounds have been identified as inhibitors of UppS, each with distinct structural features and mechanisms of action.

Inhibitor Class Example Compound(s) Key Features
Bisphosphonates BPH-629Mimic the pyrophosphate substrate of UppS.
Anthranilic Acid Derivatives Compounds 1, 2, and 3 (as described in a 2018 study)Designed based on a pharmacophore model of a known bisphosphonate inhibitor; mimic the polar pyrophosphate and lipophilic moieties of UppS substrates. frontiersin.org
Rhodanines Compound 1 (with structural similarity to epalrestat)Identified through virtual screening and exhibit synergistic activity with methicillin against MRSA. nih.gov
Benzoic Acids 5-fluoro-2-(3-(octyloxy)benzamido)benzoic acidInhibit both UppS and UppP and show synergistic effects with cell wall biosynthesis inhibitors. nih.gov
Clomiphene ClomipheneAn estrogen receptor modulator that has been repurposed as a potential antibacterial agent.

These diverse chemical scaffolds provide a foundation for the development of more potent and selective UppS inhibitors.

Mechanisms of UppS Inhibition

UppS inhibitors can act through various mechanisms to disrupt the enzyme's function. The primary modes of inhibition include:

Competitive Inhibition: Many inhibitors are designed to mimic the natural substrates of UppS, such as FPP or IPP. patsnap.com These molecules bind to the active site of the enzyme, directly competing with the substrates and preventing the catalytic reaction from occurring. patsnap.com Bisphosphonates and some anthranilic acid derivatives are thought to act through this mechanism. frontiersin.org

Non-competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme other than the active site. patsnap.com This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency. patsnap.com

Allosteric Inhibition: Some inhibitors may bind to an allosteric site on the UppS enzyme, a location distinct from the active site, to modulate its activity. This binding can lead to a conformational change that inhibits the enzyme's function.

Understanding the precise mechanism of inhibition is crucial for the rational design and optimization of more effective UppS-targeting drugs.

Impact on Bacterial Growth and Viability through UppS Inhibition

The inhibition of UppS has a significant detrimental effect on bacterial growth and survival. By blocking the production of UPP, the synthesis of peptidoglycan is halted, leading to a compromised cell wall. wisdomlib.org This disruption of cell wall integrity makes the bacteria susceptible to osmotic stress, ultimately causing cell lysis and death. patsnap.com

The antibacterial activity of UppS inhibitors has been demonstrated against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Listeria monocytogenes, Bacillus anthracis, and vancomycin-resistant Enterococcus (VRE). nih.gov For instance, certain rhodanine-based UppS inhibitors have shown potent activity against these pathogens with MIC values in the low microgram per milliliter range. nih.gov Furthermore, some UppS inhibitors exhibit synergistic effects when combined with existing antibiotics that also target cell wall biosynthesis, such as methicillin. nih.gov This synergy can potentially restore the effectiveness of older antibiotics against resistant strains.

Undecaprenyl Diphosphate Phosphatase (UppP) as an Antimicrobial Target

Undecaprenyl Diphosphate Phosphatase (UppP), also known as BacA, is another crucial enzyme in the UPP metabolic pathway. tandfonline.com It catalyzes the dephosphorylation of UPP to undecaprenyl phosphate (B84403) (UP), which is the lipid carrier that initiates the synthesis of Lipid I in the peptidoglycan biosynthesis cycle. frontiersin.orgnih.gov The essential role of this dephosphorylation step in regenerating the lipid carrier makes UppP an attractive target for the development of new antibacterial agents. researchgate.net

In Escherichia coli, three enzymes have been identified with UPP phosphatase activity: BacA, PgpB, and YbjG. tandfonline.com The presence of multiple enzymes with this function suggests that a potent inhibitor would need to inactivate all of them to be effective. researchgate.net The peptide antibiotic bacitracin is known to inhibit peptidoglycan synthesis by sequestering UPP, thereby preventing its dephosphorylation by UppP. frontiersin.orguniprot.org This highlights the vulnerability of this step in the bacterial cell wall synthesis pathway.

Some compounds, such as certain lipophilic benzoic acids, have been found to inhibit both UppS and UppP, demonstrating the potential for dual-targeting inhibitors. nih.gov Targeting UppP represents a promising strategy for antimicrobial development, either alone or in combination with the inhibition of other enzymes in the UPP metabolic pathway.

Discovery and Screening for UppP Inhibitors

The search for new antimicrobial agents has led to the development of various screening strategies to identify inhibitors of UppP and the broader undecaprenyl diphosphate pathway. These methods range from traditional high-throughput screening (HTS) of large chemical libraries to more targeted computational approaches.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify those that inhibit a specific biological process. In the context of UppP inhibitors, HTS can be designed to directly measure enzyme activity or to assess whole-cell growth inhibition. For instance, a screen of 142,000 small molecules against Bacillus subtilis identified 3,705 active compounds, which were then further narrowed down to identify inhibitors of undecaprenyl pyrophosphate synthase (UppS) nih.gov. HTS campaigns often utilize fluorescence-based assays as a common readout method nih.govacs.org.

Antagonism Screening: An alternative to traditional screening is the use of antagonism screens. This approach identifies compounds that suppress the activity of a known inhibitor of a related pathway. For example, a screen for molecules that antagonize the action of targocil, an inhibitor of the wall teichoic acid (WTA) flippase, led to the discovery of clomiphene as an inhibitor of UppS nih.govnih.gov. This strategy is valuable for elucidating genetic networks and mechanisms of drug action nih.govnih.gov.

Virtual Screening: Computational methods, such as virtual screening, have also been successfully employed to identify novel UppS inhibitors. This approach involves the use of computer models to predict the binding of small molecules to the active site of the target enzyme. A pharmacophore model based on a known bisphosphonate inhibitor was used to screen a compound library, leading to the identification of anthranilic acid derivatives with inhibitory activity against E. coli UppS frontiersin.org.

These screening efforts have identified several classes of compounds that inhibit enzymes in the undecaprenyl diphosphate pathway, providing a starting point for the development of new antibacterial drugs.

Mechanisms of UppP Inhibition (e.g., Bacitracin, Clomiphene)

Several compounds have been identified that inhibit the metabolism of all-trans-undecaprenyl diphosphate, each with a distinct mechanism of action.

Bacitracin: This polypeptide antibiotic functions by directly binding to undecaprenyl pyrophosphate (UPP), the substrate of UppP frontiersin.orgnih.gov. By forming a complex with UPP, bacitracin prevents its dephosphorylation to undecaprenyl phosphate (UP), which is the active lipid carrier required for cell wall synthesis frontiersin.orgnih.gov. This sequestration of UPP effectively halts the recycling of the lipid carrier, leading to a depletion of the UP pool and an arrest of the lipid II cycle, ultimately inhibiting peptidoglycan synthesis frontiersin.orgnih.gov.

Clomiphene: Originally developed as a fertility drug, clomiphene has been identified as an inhibitor of undecaprenyl diphosphate synthase (UppS), the enzyme responsible for synthesizing UPP nih.govnih.gov. By inhibiting UppS, clomiphene prevents the formation of UPP itself, thereby blocking the production of the essential lipid carrier for both peptidoglycan and wall teichoic acid synthesis nih.govnih.gov. The inhibitory effect of clomiphene on bacterial growth can be suppressed by the addition of exogenous Und-P, confirming its mechanism of action nih.gov. The IC50 value of clomiphene against recombinant UppS has been determined to be 7.5 μM nih.gov.

The distinct mechanisms of these inhibitors highlight the different points in the undecaprenyl diphosphate metabolism that can be targeted for antimicrobial effect.

Bacterial Resistance Mechanisms to Inhibitors of Undecaprenyl Diphosphate Metabolism

As with any antimicrobial agent, the development of bacterial resistance is a concern for inhibitors of undecaprenyl diphosphate metabolism. Bacteria can employ several strategies to overcome the effects of these inhibitors.

Efflux Pumps: One of the primary mechanisms of resistance is the active transport of the inhibitor out of the bacterial cell by efflux pumps. The AcrAB-TolC efflux pump system in E. coli has been shown to be responsible for the lack of antibacterial activity of some newly discovered UppS inhibitors frontiersin.org. When this efflux pump is deficient, the bacteria become susceptible to these inhibitors frontiersin.org.

Target Modification/Overexpression: In the case of bacitracin, which targets UPP, resistance can be conferred by an increased level of the UppP enzyme, BcrC. Overexpression of BcrC in E. coli leads to increased resistance to bacitracin and a significant increase in UPP phosphatase activity researchgate.net. This suggests that by increasing the amount of the enzyme that dephosphorylates UPP, the bacteria can outcompete the inhibitory effect of bacitracin researchgate.netasm.org.

Enzymatic Inactivation: While not as common for this class of inhibitors, bacteria can produce enzymes that modify or degrade the antibiotic.

The development of resistance can also be more complex. For instance, in Bacillus subtilis, resistance to bacitracin is also mediated by the BceRS-BceAB two-component system and transporter module, which is induced at low levels of the antibiotic nih.gov. At higher concentrations, a stress response is activated, leading to increased transcription of the bcrC gene nih.gov.

Understanding these resistance mechanisms is crucial for the development of new inhibitors that can evade these defenses and for designing effective combination therapies that can overcome resistance.

Future Directions and Emerging Research Avenues in All Trans Undecaprenyl Diphosphate Research

Elucidation of Unidentified Enzymes and Regulatory Mechanisms in Undecaprenyl Phosphate (B84403) Metabolism

The metabolism of undecaprenyl phosphate (Und-P), an essential lipid carrier for bacterial cell wall biosynthesis, is a well-established target for antibiotics. nih.gov However, there are still gaps in our understanding of the enzymes and regulatory networks that govern its synthesis and recycling. While the de novo synthesis of undecaprenyl diphosphate (B83284) (Und-PP) by Und-PP synthase (UppS) is well-characterized, the subsequent dephosphorylation to the active form, Und-P, involves multiple enzymes with overlapping functions, suggesting a complex regulatory system. nih.gov

In Escherichia coli, Und-PP dephosphorylation is carried out by BacA and two type 2 phosphatidic acid phosphatase (PAP2) family enzymes, PgpB and YbjG. nih.gov Studies have shown that BacA is the major Und-PP phosphatase, contributing to about 75% of the total activity. nih.gov Despite the identification of these enzymes, research suggests the existence of yet unidentified enzymes in this pathway. For instance, in Gram-positive bacteria, which contain significant amounts of undecaprenol (Und-OH), the phosphorylation of Und-OH to Und-P is thought to be catalyzed by an Und-OH kinase, but the specific enzyme has not been definitively identified in all species. tandfonline.com Furthermore, the potential for a phosphotransfer reaction from Und-PP to Und-OH to produce two molecules of Und-P suggests another layer of regulation and the possible involvement of undiscovered enzymes. tandfonline.com

Future research will likely focus on identifying these unknown enzymes and characterizing their specific roles in Und-P metabolism. This could involve genetic screens in mutant strains lacking the known phosphatases to identify genes that, when knocked out, are lethal, suggesting their involvement in a compensatory pathway. nih.gov Understanding the complete enzymatic machinery will be crucial for a comprehensive picture of Und-P homeostasis.

The regulation of the known Und-PP phosphatases is also an active area of investigation. Studies in E. coli have shown that the expression of pgpB and ybjG is upregulated when Und-PP dephosphorylation activity is reduced, indicating a transcriptional regulatory mechanism to maintain Und-P levels. nih.gov However, the specific signaling molecules and transcription factors involved in this regulation remain to be fully elucidated. The stress-response sigma factor SigM in Bacillus subtilis has been shown to respond to changes in the free Und-P pool, activating genes that increase peptidoglycan synthesis and promote the recycling of the lipid carrier. nih.gov This highlights a sophisticated mechanism for prioritizing the use of the limited Und-P pool for essential processes like cell wall synthesis. nih.gov Further investigation into these regulatory networks, including the identification of sensor proteins that monitor the levels of Und-P and its derivatives, will be a key area of future research.

Detailed Understanding of Cross-talk and Regulatory Networks Between Undecaprenyl Phosphate-Dependent Pathways

Undecaprenyl phosphate is a shared and limited resource utilized by multiple essential biosynthetic pathways, including the synthesis of peptidoglycan, teichoic acids, O-antigen lipopolysaccharide, and capsular polysaccharides. nih.govresearchgate.net This competition for a common lipid carrier necessitates a sophisticated regulatory network to coordinate these different pathways and ensure the proper assembly of the bacterial cell envelope. The dynamics of Und-P usage among these competing pathways are still largely unknown. researchgate.net

Emerging research is beginning to unravel the crosstalk between these pathways. For instance, the SigM-YhdLK stress-response pathway in Bacillus subtilis appears to prioritize the allocation of Und-P for peptidoglycan synthesis under conditions of envelope stress. nih.gov When the free Und-P pool is low, SigM is activated and upregulates genes involved in peptidoglycan synthesis and Und-P recycling, while potentially downregulating other pathways that consume Und-P. nih.gov This suggests a hierarchical regulation where the integrity of the cell wall is given precedence.

Further research is needed to identify the specific molecular mechanisms that govern this crosstalk. This includes identifying the signaling molecules that report on the status of each pathway and the regulatory proteins that integrate these signals to control the activity of key enzymes. It is plausible that multi-protein complexes, or "machines," are involved in the synthesis of different cell wall polymers, and that these complexes may compete for access to the Und-P pool. researchgate.net Understanding how the formation and activity of these complexes are regulated will be a major step forward.

A key challenge in studying this crosstalk is the functional redundancy of the enzymes involved in Und-P metabolism. nih.gov This has made it difficult to dissect the specific contributions of individual enzymes and pathways using traditional genetic approaches. The development of novel genetic and biochemical tools will be essential to overcome this challenge and to map the intricate regulatory networks that control the flow of Und-P through different biosynthetic routes. A deeper understanding of this regulatory web could reveal novel targets for antibiotics that disrupt the coordination of cell wall synthesis, leading to cell death.

Development of Novel Therapeutic Strategies Targeting All-trans-undecaprenyl Diphosphate Metabolism

The essentiality of undecaprenyl diphosphate metabolism in bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibiotics. nih.gov The rising threat of antibiotic resistance has spurred significant interest in identifying inhibitors of the enzymes involved in the synthesis and recycling of Und-PP. patsnap.com

One of the most promising targets is Und-PP synthase (UppS), the enzyme responsible for the de novo synthesis of Und-PP. frontiersin.org Several classes of UppS inhibitors have been identified through virtual screening and high-throughput screening efforts. nih.govfrontiersin.org These inhibitors often mimic the structure of the enzyme's substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). frontiersin.org For example, certain benzoic acid and phenylphosphonic acid derivatives have been shown to inhibit Staphylococcus aureus and Bacillus subtilis growth by targeting both UppS and Und-PP phosphatase. nih.gov Rhodanine-based compounds have also been identified as potent inhibitors of UppS with activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another key target is the dephosphorylation of Und-PP to Und-P, a critical step for both de novo synthesis and recycling of the lipid carrier. nih.gov The antibiotic bacitracin is known to inhibit this step by binding to Und-PP. pnas.org However, the development of resistance to bacitracin has prompted the search for new inhibitors of Und-PP phosphatases. Researchers have identified sulfamoylthiophene molecules as inhibitors of BacA, a major Und-PP phosphatase in E. coli. nih.gov

A particularly promising therapeutic strategy is the use of combination therapies. Inhibitors of Und-PP metabolism can act synergistically with existing antibiotics that target later stages of cell wall biosynthesis, such as beta-lactams and vancomycin. nih.gov For example, a rhodanine-based UppS inhibitor showed strong synergism with methicillin against an MRSA strain. nih.gov Similarly, the UppS inhibitor clomiphene exhibited potent synergy with bacitracin. pnas.org By weakening the bacterial cell wall through the depletion of Und-P, these inhibitors can re-sensitize resistant bacteria to conventional antibiotics.

The table below summarizes some of the promising inhibitor classes targeting Und-PP metabolism.

Target EnzymeInhibitor ClassExample Compound(s)Spectrum of Activity
Undecaprenyl Diphosphate Synthase (UppS)Benzoic acids, Phenylphosphonic acids-Staphylococcus aureus, Bacillus subtilis
Undecaprenyl Diphosphate Synthase (UppS)RhodaninesEpalrestat analogueMRSA, Listeria monocytogenes, Bacillus anthracis, Vancomycin-resistant Enterococcus sp.
Undecaprenyl Diphosphate Synthase (UppS)Anthranilic acid derivatives-Escherichia coli
Undecaprenyl Diphosphate Phosphatase (BacA)Sulfamoylthiophenes-Escherichia coli

Future efforts in this area will focus on optimizing the potency and pharmacokinetic properties of these inhibitor scaffolds to develop clinically viable drugs. The exploration of novel chemical spaces and the use of structure-based drug design will be crucial for the discovery of next-generation antibiotics targeting this essential bacterial pathway.

Role of Undecaprenyl Diphosphate in Host-Pathogen Interactions and Virulence

The central role of undecaprenyl diphosphate in the biosynthesis of the bacterial cell wall directly implicates it in host-pathogen interactions and virulence. The cell wall is the primary interface between the bacterium and its host, and its structural integrity is essential for survival in the host environment, resisting osmotic stress, and evading the host immune system. patsnap.com

The synthesis of peptidoglycan, a major component of the bacterial cell wall, is entirely dependent on the Und-P cycle. wikipedia.org Disruption of this cycle, either through inhibition of Und-PP synthesis or recycling, leads to a weakened cell wall, making the bacteria more susceptible to lysis and clearance by the host immune system. patsnap.com This is the fundamental principle behind the action of many antibiotics that target this pathway.

Beyond peptidoglycan, Und-P is also required for the synthesis of other cell surface molecules that are critical for virulence. These include:

O-antigen: A component of lipopolysaccharide in Gram-negative bacteria that is important for resistance to complement-mediated killing and phagocytosis. wikipedia.org

Capsular polysaccharides: A protective layer that surrounds many pathogenic bacteria, helping them to evade phagocytosis and resist desiccation. researchgate.net

Teichoic acids: Found in the cell wall of Gram-positive bacteria, these polymers are involved in adhesion to host cells and tissues. researchgate.net

The synthesis of all of these virulence factors requires the transport of sugar precursors across the cell membrane via Und-P-linked intermediates. nih.gov Therefore, the availability of Und-P can directly impact the ability of a pathogen to produce these factors and establish an infection.

The competition for the limited pool of Und-P between the synthesis of essential cell wall components and virulence factors presents an interesting dynamic. It is possible that under certain conditions, pathogenic bacteria may prioritize the synthesis of virulence factors over cell wall maintenance, or vice versa. Understanding the regulatory mechanisms that govern this allocation of Und-P could provide new avenues for therapeutic intervention. For example, a drug that specifically disrupts the transport of precursors for virulence factor synthesis could potentially reduce the pathogenicity of a bacterium without necessarily killing it, which might exert less selective pressure for the development of resistance.

Future research in this area will likely focus on dissecting the specific roles of Und-P-dependent pathways in the virulence of different pathogens. This could involve the use of genetic tools to selectively block the synthesis of specific cell surface molecules and then assess the impact on virulence in animal models of infection. Such studies will not only enhance our understanding of bacterial pathogenesis but may also lead to the identification of new drug targets for anti-virulence therapies.

Comparative Analysis of Undecaprenyl Diphosphate Metabolism Across Diverse Bacterial Species

While the fundamental role of undecaprenyl phosphate as a lipid carrier is conserved across bacteria, there are notable differences in the metabolism of Und-P between different species, particularly between Gram-positive and Gram-negative bacteria. tandfonline.comwikipedia.org A comparative analysis of these differences can provide insights into the evolution of cell wall biosynthesis and may reveal species-specific vulnerabilities that can be exploited for the development of narrow-spectrum antibiotics.

One of the most significant differences lies in the presence of undecaprenol (Und-OH) in Gram-positive bacteria. tandfonline.com These bacteria contain substantial amounts of Und-OH, which can be phosphorylated to Und-P by an undecaprenol kinase. tandfonline.com In contrast, Und-OH has not been detected in Gram-negative bacteria, which appear to rely solely on the dephosphorylation of Und-PP for the synthesis of Und-P. tandfonline.comwikipedia.org The physiological role of the large Und-OH pool in Gram-positive bacteria is not yet fully understood, but it may serve as a reservoir for the rapid synthesis of Und-P or play a role in membrane organization. tandfonline.com

There is also diversity in the enzymes that catalyze the dephosphorylation of Und-PP. While both Gram-positive and Gram-negative bacteria possess BacA homologues and PAP2-type phosphatases, the number and specific types of these enzymes can vary. tandfonline.com For example, E. coli has three PAP2 homologues (PgpB, YbjG, and LpxT) involved in this process, whereas Bacillus subtilis has two (BcrC and YodM). tandfonline.com The substrate specificities and regulatory properties of these enzymes may also differ between species.

The table below highlights some of the key differences in Und-P metabolism between Gram-positive and Gram-negative bacteria.

FeatureGram-Positive BacteriaGram-Negative Bacteria
Undecaprenol (Und-OH) Present in large quantitiesNot detected
Undecaprenol Kinase PresentAbsent
Primary source of Und-P Dephosphorylation of Und-PP and phosphorylation of Und-OHDephosphorylation of Und-PP
PAP2 Phosphatases Variable number and types (e.g., BcrC, YodM in B. subtilis)Variable number and types (e.g., PgpB, YbjG, LpxT in E. coli)

Further comparative genomic and biochemical studies are needed to explore the full extent of this diversity. By analyzing the Und-P metabolic pathways in a wide range of bacterial species, including pathogenic and non-pathogenic bacteria, it may be possible to identify enzymes or regulatory mechanisms that are unique to certain groups of bacteria. This knowledge could be leveraged to design species-specific inhibitors that would be less likely to disrupt the beneficial microbiota of the host. The differences in substrate utilization by UppS from different bacterial species also have significant implications for the development of broad-spectrum versus narrow-spectrum inhibitors. researchgate.net

Exploring the Interplay with Membrane Biogenesis and Function

The long, isoprenoid chain of Und-P is embedded within the lipid bilayer, and its movement across the membrane, or "flipping," is a key step in the transport cycle. tandfonline.com This transbilayer movement is thought to be facilitated by specific flippase proteins, although the identity of a flippase for free Und-P or Und-PP has not yet been established. tandfonline.com The insertion and flipping of these large lipid-linked intermediates can be expected to have a significant impact on the physical properties of the membrane, such as its fluidity and curvature.

There is also evidence to suggest that Und-P and its derivatives may be localized to specific microdomains within the cell membrane. tandfonline.com These microdomains, which may be enriched in certain lipids and proteins, could serve as platforms for the efficient assembly of cell wall precursors. The formation of such specialized membrane regions would require a close interplay between Und-P metabolism and the synthesis and transport of other membrane components.

Furthermore, the enzymes involved in Und-P metabolism are themselves integral membrane proteins. tandfonline.com Their activity is likely to be influenced by the surrounding lipid environment. For example, the activity of Und-PP phosphatases may be modulated by the presence of specific phospholipids or by changes in membrane thickness. This suggests a feedback loop where the composition of the membrane can influence the rate of Und-P recycling, which in turn affects the synthesis of new cell wall components that will be integrated into the cell envelope.

Future research in this area should aim to visualize the localization and dynamics of Und-P and its associated enzymes within the cell membrane. Advanced imaging techniques, such as super-resolution microscopy, could be used to determine whether these molecules are indeed organized into specific domains. Additionally, studies using model membrane systems could help to elucidate how the presence of Und-P and its derivatives affects the biophysical properties of the lipid bilayer. A deeper understanding of this interplay will not only provide insights into the fundamental processes of bacterial cell wall synthesis but may also reveal new ways to disrupt membrane function as a novel therapeutic strategy.

Q & A

Basic Research Questions

Q. What in vitro synthesis methods are recommended for generating high-purity all-trans-undecaprenyl diphosphate(3−)?

  • Methodological Answer : The compound can be synthesized via enzymatic pathways using polyprenyl diphosphate synthases, with purification achieved through reversed-phase liquid chromatography (RP-LC). Residual solvents (e.g., triethylamine) should be monitored using HPLC with a dimethyl sulfoxide/sodium hydroxide diluent and a USP-triethylamine reference standard . Triphenyl phosphite derivatives, as described in reagent catalogs, may serve as precursors for phosphorylation steps .

Q. Which analytical techniques are most effective for detecting and quantifying all-trans-undecaprenyl diphosphate(3−) in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode is optimal. Sensitivity can be enhanced using CHAPS detergent for membrane protein extraction, followed by chromatographic separation with a C18 column . For chemiluminescent detection in enzymatic assays, substrates like CDP-Star (a phosphatase-sensitive reagent) provide ultra-sensitive quantification .

Q. What is the role of all-trans-undecaprenyl diphosphate(3−) in bacterial cell wall biosynthesis?

  • Methodological Answer : This lipid carrier molecule transports peptidoglycan precursors across the cytoplasmic membrane. Its activity can be studied via isotopic labeling (e.g., ³²P or ¹⁴C) in in vitro assays using membrane fractions. Gene knockout strains (e.g., uppS mutants) and complementation experiments validate functional roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biosynthetic flux rates of undecaprenyl diphosphate across bacterial species?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, divalent cations). Standardize protocols using SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to assess enzyme oligomerization states . Cross-reference data with class-wide organophosphate studies to identify conserved mechanistic principles .

Q. What strategies are recommended for engineering microbial strains to overproduce undecaprenyl diphosphate for structural studies?

  • Methodological Answer : Overexpress ispB (undecaprenyl diphosphate synthase) under inducible promoters, and co-express phosphatases to prevent accumulation of inhibitory pyrophosphates. Use real-time qPCR to monitor transcriptional upregulation of carotenoid/MEP pathway genes (e.g., crtB, crtI) under stress conditions . Optimize fermentation media with xylulose-5-phosphate (X5P) to enhance precursor availability .

Q. How can researchers address the instability of undecaprenyl diphosphate during long-term experiments?

  • Methodological Answer : Store the compound at −80°C in Tris-HCl buffer (pH 7.5) with 10% glycerol to prevent hydrolysis. For in situ stabilization, include 5 mM Mg²⁺ in reaction buffers to chelate free phosphate groups. Monitor degradation via thin-layer chromatography (TLC) with a chloroform-methanol-water solvent system .

Q. What advanced approaches are used to quantify undecaprenyl diphosphate in complex matrices like biofilms or host-pathogen interfaces?

  • Methodological Answer : Combine two-dimensional gel electrophoresis (2-DE) for protein-lipid interaction mapping with MALDI-TOF MS for high-resolution lipidomic profiling. For in vivo tracking, use fluorescent probes (e.g., Nile Red derivatives) with confocal microscopy, validated against LC-MS/MS datasets .

Methodological Notes

  • Synthesis & Purification : Prioritize enzymatic synthesis over chemical routes to avoid stereochemical impurities .
  • Data Validation : Cross-validate MS results with NMR (¹H/³¹P) for structural confirmation, especially when analyzing novel derivatives .
  • Ethical Compliance : Adhere to green chemistry principles for solvent disposal, particularly when using fluorinated reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.